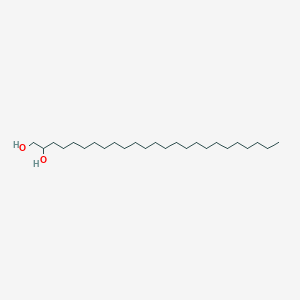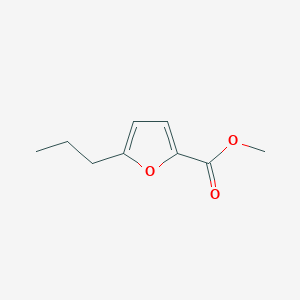
Pentacosane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentacosane-1,2-diol is an organic compound with the molecular formula C25H52O2 It is a long-chain diol, meaning it contains two hydroxyl groups (-OH) attached to a 25-carbon alkane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxylation of Alkenes: One common method to synthesize 1,2-diols is through the hydroxylation of alkenes.
Hydrolysis of Epoxides: Another method involves the hydrolysis of epoxides.
Industrial Production Methods
Industrial production of long-chain diols like Pentacosane-1,2-diol often involves catalytic processes that ensure high yield and purity. These methods may include the use of specific catalysts and optimized reaction conditions to facilitate the hydroxylation or hydrolysis reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: The compound can be reduced to yield hydrocarbons by removing the hydroxyl groups, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Periodate (IO4^-), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), Sulfuric acid (H2SO4)
Major Products
Oxidation: Aldehydes, Ketones
Reduction: Alkanes
Substitution: Halides, Ethers
Wissenschaftliche Forschungsanwendungen
Pentacosane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane structure due to its long alkane chain.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects, is ongoing.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexacosane-1,2-diol: Another long-chain diol with a 26-carbon chain.
Octacosane-1,2-diol: A diol with a 28-carbon chain.
Uniqueness
Pentacosane-1,2-diol is unique due to its specific chain length and the positioning of its hydroxyl groups. This gives it distinct physical and chemical properties compared to other long-chain diols, making it suitable for specific applications in research and industry.
Eigenschaften
| 105362-11-6 | |
Molekularformel |
C25H52O2 |
Molekulargewicht |
384.7 g/mol |
IUPAC-Name |
pentacosane-1,2-diol |
InChI |
InChI=1S/C25H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25(27)24-26/h25-27H,2-24H2,1H3 |
InChI-Schlüssel |
SMECYBYNQPUKQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride](/img/structure/B14316148.png)



![1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14316174.png)
![1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one](/img/structure/B14316179.png)
